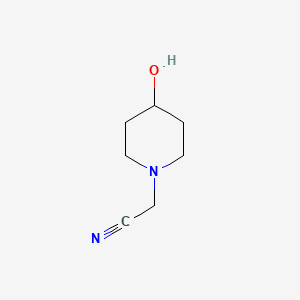
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer and Antitubercular Activities
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine and its derivatives demonstrate significant potential in the field of medicinal chemistry, particularly in developing treatments for cancer and tuberculosis. A study by Sekhar et al. (2019) reports the design and synthesis of novel 1,3,4-thiadiazole derivatives, including those with 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, displaying promising antitumor and antitubercular activities. Some synthesized compounds showed notable inhibitory activities against breast cancer cell lines, surpassing the effectiveness of cisplatin in certain cases. Additionally, a compound featuring 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine exhibited significant antitubercular activity against Mycobacterium smegmatis (Sekhar et al., 2019).
Photophysical Properties
The study of photophysical properties of thiazole derivatives, including those similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, has been a focus of research, as evidenced by Murai et al. (2017). They synthesized 5-N-arylamino-4-methylthiazoles and investigated their absorption and luminescence properties. These thiazoles, especially those containing a 3,5-bis(trifluoromethyl)phenyl group at the 2-position, showed purple to blue emission in the solid state. This research has implications for the development of new materials with specific optical properties (Murai et al., 2017).
Organic Light Emitting Devices
Thiazole derivatives, similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine, have applications in the development of organic light-emitting devices (OLEDs). Tagare et al. (2018) synthesized star-shaped fluorescent phenanthroimidazole fluorophores, where modifications similar to 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine were employed. These materials displayed high thermal stabilities and were used to create non-doped OLEDs with high efficiency and excellent spectral stability, showcasing their potential in advanced electronic and optoelectronic applications (Tagare et al., 2018).
Antimicrobial Activities
The antimicrobial properties of thiazole derivatives are also noteworthy. For instance, Uwabagira et al. (2018) synthesized N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and demonstrated its antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. This suggests the potential of 4-(2-fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine derivatives in developing new antibacterial agents (Uwabagira et al., 2018).
Propriétés
IUPAC Name |
4-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4N2S/c11-7-2-1-5(10(12,13)14)3-6(7)8-4-17-9(15)16-8/h1-4H,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIUGVQEXYOXEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CSC(=N2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-amine | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2636524.png)
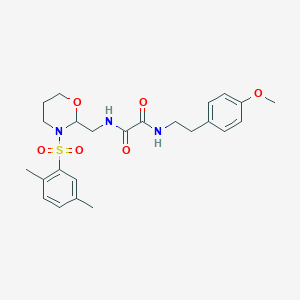
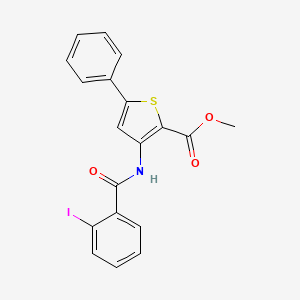
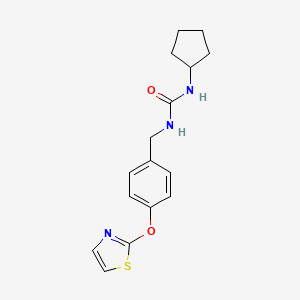
![(E)-[(2-methoxyphenyl)methylidene]amino 3-nitrobenzoate](/img/structure/B2636530.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-thiophen-2-ylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2636533.png)
![[1-(3-Chloro-2-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636534.png)
![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2636535.png)
![1-(1,3-Benzodioxol-4-yl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B2636537.png)
![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2636538.png)
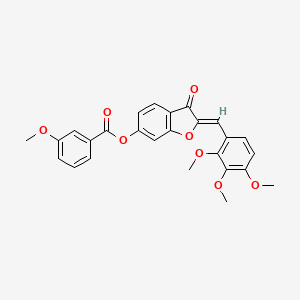
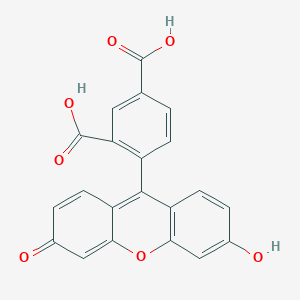
![3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B2636545.png)
